3,3-Difluoropyrrolidine

描述

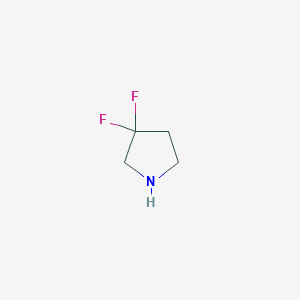

3,3-Difluoropyrrolidine: is an organic compound with the molecular formula C4H7F2N . It is a fluorinated derivative of pyrrolidine, characterized by the presence of two fluorine atoms at the 3-position of the pyrrolidine ring.

准备方法

Synthetic Routes and Reaction Conditions: One practical synthesis of 3,3-Difluoropyrrolidine involves starting from commercially available 2,2-dichlorotrifluoro-1-iodoethane. The process includes the radical addition of this compound to ethylene, forming the corresponding iodide. This iodide is then transformed into the primary amine, which is heated with sodium hydrosulfide to form this compound-2-thione. This intermediate is subsequently converted into the target product in high yield .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of toxic, flammable, and hazardous reagents. The production process also avoids the need for column chromatography purification, making it more efficient and cost-effective .

化学反应分析

Types of Reactions: 3,3-Difluoropyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Amination Reactions: It can be used in allylic amination reactions using palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Amination: Palladium catalysts are used in allylic amination reactions.

Major Products: The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

科学研究应用

Medicinal Chemistry

1.1. Building Block for APIs

3,3-Difluoropyrrolidine is primarily used as an amino building block in the synthesis of pharmaceuticals. The introduction of fluorine atoms enhances the biological activity and membrane permeability of drug candidates. This property is particularly valuable in the development of new therapeutics targeting various diseases.

- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : Research has shown that triazole-substituted prolyl difluoropyrrolidines exhibit potent inhibitory activity against DPP-4, an enzyme involved in glucose metabolism and implicated in type 2 diabetes management .

- Dual Leucine Zipper Kinase (DLK) Inhibitors : Compounds derived from this compound have been identified as potential DLK inhibitors, which are relevant in neurodegenerative disease models .

1.2. Synthesis of Novel Compounds

The compound can be utilized to synthesize various novel derivatives that possess therapeutic potential:

- Proline Analogues : The selective defluorination of this compound has been exploited to produce 3,3-difluoroproline dipeptides, which may have applications in peptide-based therapeutics .

Materials Science

2.1. Ferroelectric Materials

this compound hydrochloride can coordinate with metal centers to form hybrid organic-inorganic ferroelectric complexes. These materials are characterized by their spontaneous polarization properties, making them suitable for applications in electronic devices:

- Hybrid Ferroelectrics : A notable application involves the synthesis of a hybrid ferroelectric material, specifically (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O, which exhibits a spontaneous polarization of 0.4 μC/cm² . This property is crucial for developing advanced electronic components such as capacitors and memory devices.

Synthetic Applications

3.1. Versatile Reactant

The compound serves as a reactant in various synthetic pathways:

- Allylic Amination : this compound can be used in palladium-catalyzed allylic amination reactions to prepare cyclic and acyclic β-aminofluoroalkenes, expanding the toolbox for synthetic chemists .

- Fluoroalkene Synthesis : Its role in the preparation of fluoroalkenes is significant for creating compounds with enhanced reactivity due to the presence of fluorine atoms.

Summary Table of Applications

作用机制

The mechanism of action of 3,3-Difluoropyrrolidine involves its interaction with specific molecular targets and pathways. For instance, as a potential inhibitor of dipeptidyl peptidase-4, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which play a role in regulating blood glucose levels . The compound’s fluorine atoms enhance its binding affinity and metabolic stability, making it a valuable scaffold in drug design .

相似化合物的比较

- 3,3-Difluoroazetidine

- 4,4-Difluoropiperidine

- 3,3-Difluoropiperidine

Comparison: 3,3-Difluoropyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to 3,3-Difluoroazetidine and 4,4-Difluoropiperidine, this compound offers a different spatial arrangement of fluorine atoms, influencing its reactivity and interaction with biological targets .

生物活性

3,3-Difluoropyrrolidine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique biological properties and potential applications as a building block for pharmaceuticals. This article provides an overview of its biological activity, synthesis, and relevant case studies.

- Chemical Formula : CHFN

- Molecular Weight : 107.10 g/mol

- CAS Number : 163457-23-6

- Appearance : Colorless to pale yellow liquid

- Melting Point : 133-136 °C

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Claisen Rearrangement : Involves the conversion of 2,2-difluorosuccinic acid to the desired pyrrolidine.

- Cyclization and Reduction : Following the rearrangement, cyclization leads to N-benzyl-3,3-difluoropyrrolidinone, which is then reduced to obtain the final product .

Medicinal Chemistry Applications

This compound serves as a versatile building block in drug discovery. Its fluorinated structure enhances the potency and bioavailability of pharmaceutical compounds. Notable applications include:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : Compounds derived from this compound have shown promise as selective DPP-4 inhibitors, which are important in the treatment of type 2 diabetes .

- Dual Leucine Zipper Kinase (DLK) Inhibitors : Research indicates that derivatives of this compound can inhibit DLK, a target for neurodegenerative diseases .

Case Studies and Research Findings

-

Inhibition of Lactate Dehydrogenase (LDH) :

- A study evaluated the inhibitory effects of this compound on LDH activity. The compound was tested at a concentration of 1 mM and demonstrated significant inhibition compared to controls .

- Results indicated that this compound could effectively reduce enzyme activity, suggesting potential applications in metabolic disorders.

- Synthesis of Chiral Fluoropyrrolidines :

Summary Table of Biological Activities

属性

IUPAC Name |

3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)1-2-7-3-4/h7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTUSMPNLUCCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382324 | |

| Record name | 3,3-difluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316131-01-8 | |

| Record name | 3,3-difluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。